molecular formula C6H5ClN2O B602289 Fampridine Impurity 1 (Dalfampridine Impurity 1) CAS No. 125583-33-7

Fampridine Impurity 1 (Dalfampridine Impurity 1)

Cat. No.: B602289
CAS No.: 125583-33-7
M. Wt: 156.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

Fampridine Impurity 1 is systematically identified as N-Chloroisonicotinamide according to pharmaceutical reference materials documentation. The compound exhibits a molecular structure characterized by the presence of a chlorine substituent on the nitrogen atom of the isonicotinamide framework. This structural configuration distinguishes it significantly from the parent pharmaceutical compound and contributes to its unique chemical properties.

The molecular formula of Fampridine Impurity 1 is established as C₆H₅ClN₂O, indicating the presence of six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined to be 156.57 daltons, which represents a substantial increase compared to the parent compound due to the incorporation of the chlorine substituent.

Table 1: Molecular Composition of Fampridine Impurity 1

Element Count Atomic Mass Contribution
Carbon 6 72.06
Hydrogen 5 5.04
Chlorine 1 35.45
Nitrogen 2 28.02
Oxygen 1 16.00
Total 15 156.57

CAS Registry Numbers and Alternative Identifiers

The Chemical Abstracts Service has assigned the registry number 125583-33-7 to Fampridine Impurity 1, providing a unique numerical identifier for this specific chemical entity. This CAS number serves as the primary identification system across international chemical databases and regulatory documentation, ensuring consistent identification across different pharmaceutical manufacturing and analytical contexts.

Properties

CAS No.

125583-33-7

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-​chloro-4-​Pyridinecarboxamide; 

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

The preparation of Fampridine Impurity 1 is intrinsically linked to the synthesis of dalfampridine (4-aminopyridine). Patent EP2394994B1 details a one-pot process where 4-pyridinecarbonitrile undergoes oxidative hydrolysis using sodium hypochlorite (1.0–1.5 equivalents) in aqueous sodium hydroxide (1.5–2.0 equivalents) at 40–80°C . This reaction generates multiple intermediates, with Impurity 1 forming through competing side reactions involving incomplete oxidation or premature cyclization.

Key mechanistic steps include:

  • Nucleophilic attack by hydroxide ions on the nitrile group

  • Formation of an intermediate hydroxamic acid derivative

  • Dehydration to yield the target aminopyridine structure

Side reactions producing Fampridine Impurity 1 typically occur when:

  • Reaction temperatures exceed 80°C, promoting decarboxylation

  • Sodium hypochlorite concentrations fall below 1.0 equivalent, allowing partial oxidation

  • Inadequate mixing creates localized pH variations

Industrial-Scale Process Optimization

Table 1 compares critical parameters from laboratory-scale vs. industrial production:

ParameterLaboratory ScaleIndustrial ProcessImpact on Impurity Formation
Reactor Volume0.5 L2000 LThermal gradients increase by 15% in large batches
Mixing Speed500 RPM120 RPMReduced shear forces promote inhomogeneous reaction zones
Cooling Rate10°C/min2°C/minSlower cooling increases byproduct formation time window
Filtration Pressure500 mbar150 mbarLower vacuum leaves 3–5% residual mother liquor containing impurities

Process improvements from patent data show:

  • Implementing gradient temperature control (40°C → 60°C → 40°C) reduces impurity yield by 22%

  • Using 18–20 solvent volumes during extraction decreases co-precipitation of Impurity 1 by 40%

  • Countercurrent washing during filtration removes 98% of residual sodium hypochlorite, a key impurity precursor

Purification and Isolation Techniques

Post-synthesis purification employs a three-step protocol:

  • Primary Crystallization : Methanol/water (70:30 v/v) at -5°C achieves 85% recovery of dalfampridine with ≤0.3% Impurity 1

  • Adsorption Chromatography : Activated carbon treatment reduces aromatic byproducts by 90%

  • Final Recrystallization : Acetone/hexane (1:4) at 45°C yields pharmaceutical-grade material with Impurity 1 <0.1%

Critical quality control points include:

  • Monitoring reaction completion via HPLC (Kinetex HILIC column, 0.1M formate/acetonitrile mobile phase)

  • In-process checks for residual sodium nitrite (limit: ≤10 ppm) using ion chromatography

  • UV spectrophotometric verification of λmax at 244 nm to detect conjugated impurities

Analytical Method Validation

Regulatory-compliant impurity profiling requires:

HPLC Parameters

  • Column: Thermo C18 (250 × 4.6 mm, 5µm)

  • Mobile Phase: Methanol:acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 4.186 ±0.3 min for dalfampridine

Validation results demonstrate:

  • Linearity range: 5–25 µg/mL (R²=0.9993) for Impurity 1 quantification

  • LOD/LOQ: 0.05%/0.15% relative to active pharmaceutical ingredient

  • Precision: RSD ≤1.2% for intra-day, ≤2.0% inter-day variability

Comparative Process Economics

Cost analysis reveals:

  • Raw material contribution: 62% of total production cost

  • Sodium hypochlorite optimization saves $12,000 per 100 kg batch

  • Waste treatment costs increase by 18% when implementing advanced impurity removal

Environmental impact metrics:

  • Process Mass Intensity: 86 kg waste/kg product

  • Carbon Footprint: 22 kg CO2-eq/kg API

Chemical Reactions Analysis

Fampridine Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, ethyl acetate, and methanol. The major products formed from these reactions include the diazonium salt and the corresponding phenol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Fampridine functions as a voltage-dependent potassium channel blocker. It enhances action potential conduction in demyelinated axons by inhibiting potassium currents that lead to conduction failure. The compound's efficacy is attributed to its ability to restore normal electrical signaling in neurons affected by demyelination, which is a hallmark of multiple sclerosis.

The mechanism involves blocking specific potassium channels, although the exact subtypes remain largely uncharacterized. Clinical studies have shown that therapeutic concentrations of dalfampridine can improve walking speed by approximately 25% in one-third of treated patients, demonstrating significant clinical benefits despite the presence of impurities like Fampridine Impurity 1 .

Impurity Profile and Analytical Methodologies

The characterization of impurities in pharmaceutical compounds is critical for ensuring safety and efficacy. Fampridine Impurity 1 has been studied for its stability and impact on the overall pharmacological profile of dalfampridine. Recent research has focused on developing high-performance liquid chromatography (HPLC) methods to quantify this impurity accurately.

HPLC Method Development

A novel HPLC method was developed using an Analytical Quality by Design approach, which provides systematic evaluation parameters such as linearity, accuracy, and precision. The method demonstrated high throughput sample analysis with an elution time of 2.9 minutes and a mean recovery rate of 98.7% for fampridine . This analytical technique is essential for monitoring impurity levels during drug formulation and storage.

Parameter Value
Elution Time2.9 minutes
Linearity Range1–15 µg mL⁻¹
Mean Recovery98.7 ± 1.9 %
RSD Values< 1 %

Stability and Formulation Considerations

The stability of fampridine formulations is influenced by the presence of impurities such as Fampridine Impurity 1. Research indicates that certain excipients can react with dalfampridine, leading to increased impurity levels over time . Formulations free from cellulosic diluents have been shown to exhibit improved stability and reduced impurity formation during storage.

Clinical Case Studies

Several clinical trials have assessed the impact of fampridine on patients with MS. In these studies, patients receiving extended-release formulations demonstrated significant improvements in walking speed compared to placebo groups. For instance:

  • Study A : A trial involving 300 patients showed that approximately one-third experienced clinically meaningful improvements in walking speed after treatment with fampridine.
  • Study B : Another study highlighted that patients reported enhanced mobility and quality of life metrics alongside objective improvements in walking distance.

These findings underscore the importance of monitoring impurities like Fampridine Impurity 1, which could potentially affect patient outcomes if not adequately controlled.

Mechanism of Action

The mechanism of action of Fampridine Impurity 1 is related to its parent compound, Fampridine. Fampridine is a potassium channel blocker that inhibits voltage-gated potassium channels in the central nervous system . This helps to maintain the transmembrane potential and prolong action potentials, improving the conduction of nerve impulses in demyelinated axons . Fampridine Impurity 1 likely shares similar properties due to its structural similarity to Fampridine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Parameter Fampridine Impurity 1 (1,2-di(pyridine-4-yl)hydrazine) 4-Amino Pyridine N-Oxide Fampridine (Parent Compound)
Chemical Structure Dimeric hydrazine with pyridine rings Oxidized pyridine derivative 4-aminopyridine
Molecular Formula C₁₀H₁₀N₄ C₅H₆N₂O C₅H₆N₂
Molecular Weight 186.22 g/mol 110.11 g/mol 94.12 g/mol
Formation Pathway Dimerization during synthesis Oxidation of fampridine N/A (Active pharmaceutical ingredient)
Genotoxicity Confirmed (structural alert: hydrazine moiety) Suspected (N-oxide group) Non-genotoxic

Analytical and Regulatory Considerations

  • Detection Methods: 1,2-di(pyridine-4-yl)hydrazine: Characterized via LC-MS and NMR spectroscopy due to its dimeric structure . 4-Amino Pyridine N-Oxide: Identified using HPLC with UV detection, leveraging its polar nature .
  • Regulatory Limits: Both impurities are classified as genotoxic, requiring control per ICH M7 guidelines (threshold of toxicological concern: 1.5 µg/day) . The European Pharmacopoeia mandates rigorous impurity profiling during drug approval to ensure compliance .

Research Findings and Clinical Relevance

  • Toxicity Studies: Hydrazine-based impurities (e.g., 1,2-di(pyridine-4-yl)hydrazine) show dose-dependent genotoxicity in Ames tests, warranting strict process controls . 4-Amino pyridine N-oxide, while less toxic, may accumulate in patients with renal impairment, necessitating dosage adjustments .

Biological Activity

Fampridine, also known as 4-aminopyridine (4-AP), is a potassium channel blocker primarily used to improve walking in patients with multiple sclerosis (MS). Its biological activity is largely attributed to its ability to inhibit potassium channels, thus enhancing action potential conduction in demyelinated axons. However, the presence of impurities, particularly Fampridine Impurity 1, raises concerns regarding their biological effects and potential toxicity.

Overview of Fampridine Impurity 1

Fampridine Impurity 1 is a byproduct of the synthesis of Dalfampridine. The characterization and assessment of this impurity are crucial as it may exhibit different pharmacological properties compared to the parent compound. The impurity's structure and its potential mutagenicity are areas of ongoing research.

Fampridine and its impurities act primarily by blocking voltage-gated potassium channels (Kv channels). This inhibition prevents excessive potassium efflux during action potentials, thereby increasing the duration and amplitude of these signals in neurons. The specific Kv channels affected by Fampridine include:

  • Kv1.1
  • Kv1.2
  • Kv1.4

The median inhibitory concentration (IC50) values for Fampridine against these channels have been reported as follows:

  • Kv1.1 : 242 µM
  • Kv1.2 : 399 µM
  • Kv1.4 : 399 µM

These values indicate that while Fampridine is effective at blocking these channels, the concentrations required are significantly higher than those achieved therapeutically in humans, suggesting a complex relationship between channel inhibition and clinical efficacy .

Toxicity and Safety Profile

Studies have indicated that impurities such as Fampridine Impurity 1 could pose genotoxic risks. A review highlighted that several impurities associated with Dalfampridine, including Fampridine Impurity 1, require thorough evaluation for their mutagenic potential. Specifically, one impurity was noted to exceed the International Council for Harmonisation (ICH) qualification thresholds for genotoxicity .

A detailed assessment of the toxicity profiles of these impurities is essential to ensure patient safety, especially since the observed plasma concentrations of these impurities can vary based on formulation and administration methods.

Clinical Evaluations

In clinical studies involving Dalfampridine, patients demonstrated improved walking speed and functional mobility over extended periods. However, the presence of impurities has raised questions about long-term safety and efficacy. For instance, an extension study with MS patients showed that while walking speed improved initially, it declined over time after discontinuation of treatment. Importantly, no new safety signals emerged during these studies, suggesting that while impurities exist, they may not significantly affect the overall safety profile in the context of therapeutic doses .

Impurity Characterization

Research using advanced chromatographic techniques has successfully identified and quantified various impurities in Dalfampridine formulations. For example, Agilent's studies utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect potential mutagenic impurities at levels relevant to clinical use . This analytical approach is vital for understanding how these impurities might influence both pharmacodynamics and pharmacokinetics.

Data Tables

Channel IC50 (µM) Clinical Relevance
Kv1.1242High
Kv1.2399Moderate
Kv1.4399Moderate
Impurity Potential Risk Qualification Status
Fampridine Impurity 1Genotoxic potentialUnder evaluation
Other identified impuritiesVaries by compoundSome qualified

Q & A

Q. What protocols ensure compliance with global pharmacopeial standards for impurity profiling?

  • Methodology : Harmonize testing protocols with USP, EP, and JP requirements. For example, USP proposals for dalfampridine monographs mandate validated methods for related compounds B and C, which share structural features with Impurity 1. Submit inter-laboratory validation data to demonstrate reproducibility (RSD ≤ 2.0%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.